3-chloro-N-ethylaniline
Overview
Description
3-chloro-N-ethylaniline is a derivative of aniline, which is a secondary aromatic amine . It has a molecular formula of C8H10ClN .
Synthesis Analysis
The synthesis of anilines, including 3-chloro-N-ethylaniline, can be achieved through several methods. One of the reported methods for the synthesis of N-ethylaniline, a similar compound, is the platinum-catalyzed hydroamination of ethylene with aniline . Other methods include direct nucleophilic substitution, nitroarene reduction, and reactions involving palladium-catalyzed methods .Molecular Structure Analysis
The molecular structure of 3-chloro-N-ethylaniline consists of a benzene ring with an ethylamine (-NH-C2H5) group and a chlorine atom attached to it . The exact positions of these groups on the benzene ring would determine the specific isomer of the compound.Chemical Reactions Analysis
The chemical reactions involving 3-chloro-N-ethylaniline could be similar to those of other anilines. These reactions could include nitration, conversion from the nitro group to an amine, and bromination .Physical And Chemical Properties Analysis
3-chloro-N-ethylaniline has a density of 1.1±0.1 g/cm3, a boiling point of 243.5±0.0 °C at 760 mmHg, and a flash point of 103.8±19.8 °C . It also has a molar refractivity of 45.4±0.3 cm3 .Scientific Research Applications
Anilines are widely used in the field of chemistry, particularly in the synthesis of a variety of compounds . They are known for their ease of synthesis, low cost, considerable electrical conductivity, rich chemistry, and strengthened biocompatibility . Here are two broad applications of anilines:
-
Synthesis of Other Compounds
- Anilines are often used as intermediates in the synthesis of a wide range of other compounds .
- The methods of application involve various chemical reactions, including direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods .
- The outcomes of these processes are new compounds with diverse structures and properties .
-
Polyanilines
- Polyanilines, polymers derived from anilines, have been a key focus of research in the last few decades .
- They are known for their extraordinary features such as ease of synthesis, low cost, considerable electrical conductivity, rich chemistry, and strengthened biocompatibility .
- They have wide application potentials in diverse fields such as in sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, anticorrosion materials, and in a variety of biological applications .
- The methods of application involve chemical polymerization processes, and the outcomes are materials with unique electronic and optical properties .
Safety And Hazards
properties
IUPAC Name |
3-chloro-N-ethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-2-10-8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNFYXBUYWMPBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00483218 | |
Record name | 3-chloro-N-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00483218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-ethylaniline | |
CAS RN |
15258-44-3 | |
Record name | 3-chloro-N-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00483218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-N-ethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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